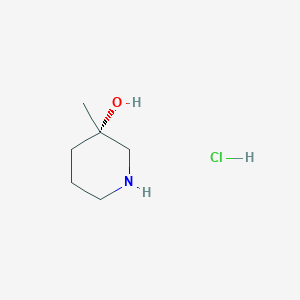

(3S)-3-Methylpiperidin-3-ol hydrochloride

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis

Chiral piperidine scaffolds are fundamental structural motifs found in a vast array of natural products and synthetic molecules, particularly within the pharmaceutical industry. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, provides a rigid and defined three-dimensional structure that can be strategically functionalized. The introduction of chirality into this scaffold dramatically increases its molecular diversity and potential for specific biological interactions.

The significance of chiral piperidine scaffolds in advanced chemical synthesis stems from their prevalence in bioactive compounds. These structures are often key components of active pharmaceutical ingredients (APIs), contributing to their efficacy and safety profiles myskinrecipes.com. The defined spatial arrangement of substituents on a chiral piperidine ring allows for precise interactions with biological targets such as enzymes and receptors. This specificity is crucial in drug design, where the goal is to maximize therapeutic effects while minimizing off-target interactions that can lead to adverse effects. Consequently, the development of synthetic methodologies to access enantiomerically pure piperidine derivatives is a major focus of modern organic synthesis.

Overview of the Stereochemical Importance of the (3S)-Configuration

Stereochemistry plays a pivotal role in the function of bioactive molecules. In the case of (3S)-3-Methylpiperidin-3-ol hydrochloride, the "(3S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the 3-position of the piperidine ring. This specific three-dimensional arrangement of the methyl and hydroxyl groups is critical in determining how the molecule interacts with other chiral molecules, such as biological receptors and enzymes.

The two enantiomers of a chiral molecule, while having the same chemical formula and connectivity, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to synthesize and utilize a single, specific enantiomer like the (3S)-configuration is of paramount importance in medicinal chemistry and pharmacology. The (3S)-configuration of 3-Methylpiperidin-3-ol dictates the precise orientation of its functional groups in space, which in turn governs its binding affinity and selectivity for its biological targets. This stereochemical control is essential for the development of effective and safe therapeutic agents.

Historical Context and Evolution of Research Trajectories Related to the Compound

The historical development of research on chiral 3-hydroxypiperidines, including derivatives like 3-methylpiperidin-3-ol, is closely tied to the broader advancements in asymmetric synthesis and resolution techniques. Initially, access to specific enantiomers of such compounds was often achieved through classical resolution of a racemic mixture. This process involves separating the two enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by physical means, such as crystallization.

Over time, the focus of research shifted towards more efficient and elegant methods of asymmetric synthesis. The development of chiral catalysts and auxiliaries has enabled the direct synthesis of specific enantiomers, bypassing the need for resolution and the inherent 50% loss of material. Methodologies such as catalytic asymmetric hydrogenation, asymmetric dihydroxylation, and enantioselective alkylation have been instrumental in providing access to enantiomerically pure building blocks like (3S)-3-Methylpiperidin-3-ol. More recently, biocatalysis, utilizing enzymes such as ketoreductases and lipases, has emerged as a powerful and environmentally friendly approach for the synthesis of chiral alcohols, including chiral 3-hydroxypiperidines. These enzymatic methods often proceed with high enantioselectivity and under mild reaction conditions. This evolution from classical resolution to sophisticated asymmetric and biocatalytic methods reflects the ongoing pursuit of efficiency, selectivity, and sustainability in modern organic synthesis.

Current Research Landscape and Emerging Areas of Investigation

In the current research landscape, this compound is primarily valued as a chiral building block in the synthesis of more complex and biologically active molecules. Its utility is particularly noted in the development of agents targeting the central nervous system and various receptor modulators myskinrecipes.com. The presence of both a nucleophilic secondary amine and a hydroxyl group, combined with a defined stereocenter, makes it a versatile synthon for creating diverse molecular scaffolds with high enantioselectivity.

Emerging areas of investigation are focused on expanding the applications of this and similar chiral piperidine derivatives. One promising direction is its use in the development of novel catalysts, particularly in asymmetric catalysis where the chiral piperidine framework can act as a ligand for a metal center, inducing stereoselectivity in a variety of chemical transformations.

Furthermore, as the demand for enantiomerically pure pharmaceuticals continues to grow, there is ongoing research into more efficient and scalable synthetic routes to this compound itself. Innovations in catalytic methods and flow chemistry are being explored to improve the production of this valuable chiral intermediate. The continued exploration of its synthetic utility in creating novel molecular entities with potential therapeutic applications remains a key driver of research in this area. The structural rigidity and stereochemical purity of this compound ensure its continued relevance as a foundational element in the construction of next-generation bioactive compounds.

Below is a table summarizing the key physicochemical properties of this compound, based on data available for its enantiomer.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol nih.gov |

| IUPAC Name | (3S)-3-methylpiperidin-3-ol;hydrochloride |

| CAS Number | 2305080-37-7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 151.0763918 Da nih.gov |

| Monoisotopic Mass | 151.0763918 Da nih.gov |

| Topological Polar Surface Area | 32.3 Ų nih.gov |

| Heavy Atom Count | 9 nih.gov |

| Formal Charge | 0 nih.gov |

| Complexity | 84.6 nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCBVPULCFBFGX-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 3 Methylpiperidin 3 Ol Hydrochloride and Its Derivatives

Retrosynthetic Analysis and Strategy Development

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. ias.ac.inamazonaws.com It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. researchgate.net

Identification of Key Disconnection Points in the Piperidine (B6355638) Ring System

For a molecule like (3S)-3-Methylpiperidin-3-ol, the retrosynthetic strategy must address the construction of the piperidine ring and the stereoselective formation of the C3 quaternary chiral center. Key disconnection approaches include:

C-N Bond Disconnections: A common strategy for heterocyclic amines involves disconnecting one or both of the C-N bonds. amazonaws.com This approach transforms the cyclic piperidine into an acyclic amino alcohol precursor. For instance, a disconnection at the N1-C2 or N1-C6 bond would lead to a 5-aminoketone or a related acyclic intermediate, which could then be cyclized in a forward synthesis.

Intramolecular Cyclization Precursors: Another powerful approach involves disconnecting a C-C bond within the ring's backbone, setting up an intramolecular cyclization as the key ring-forming step. nih.govresearchgate.net For example, an aza-Prins cyclization can be a strategic choice for constructing substituted piperidines. usm.edu

Disconnections at the Quaternary Center: A primary challenge is the C3 tertiary alcohol. A logical disconnection is of the C3-Methyl bond or the C3-OH bond (via functional group interconversion). A more practical disconnection breaks the C2-C3 or C3-C4 bond, which could correspond to the forward reaction of a nucleophilic attack on a carbonyl group. A key retrosynthetic step simplifies the target to a 3-piperidone precursor. The chiral tertiary alcohol can then be envisioned as arising from an asymmetric addition of a methyl nucleophile (e.g., a Grignard reagent) to the ketone.

Strategic Functional Group Interconversions for Precursor Synthesis

Functional Group Interconversion (FGI) is a critical component of retrosynthetic planning, allowing for the conversion of one functional group into another to facilitate a key synthetic step or to introduce the final required functionality. ias.ac.inresearchgate.net

In the synthesis of (3S)-3-Methylpiperidin-3-ol, several FGIs are strategically important:

Ketone to Tertiary Alcohol: As identified in the retrosynthetic analysis, a key precursor is an N-protected 3-piperidone. The target tertiary alcohol can be synthesized from this ketone. This transformation requires the addition of a methyl group, typically using an organometallic reagent like methylmagnesium bromide or methyllithium. Controlling the stereochemistry of this addition is a significant challenge.

Pyridine (B92270) to Piperidine: A widely used strategy involves the hydrogenation of a substituted pyridine precursor. researchgate.netnih.gov One could start with a suitably substituted pyridine, which is an aromatic and planar molecule, and then perform a reduction of the ring to form the piperidine. The challenge then becomes the asymmetric reduction or the separation of enantiomers.

Imine to Amine: In strategies involving cyclization of an acyclic precursor, the final ring closure often forms an imine or enamine, which is then reduced to the final piperidine amine. usm.eduwikipedia.org For example, an N-succinimide can be reduced to an N-acyl aminal, which then participates in a cyclization reaction. usm.edu

Computational Approaches in Retrosynthetic Planning

Modern organic synthesis increasingly utilizes computational tools and artificial intelligence (AI) to enhance retrosynthetic planning. the-scientist.comfrontiersin.org Software platforms can analyze a target molecule and propose multiple synthetic pathways by recursively applying known chemical reaction rules to a vast database of chemical knowledge. chemrxiv.orgsynthiaonline.com

For a complex target like (3S)-3-Methylpiperidin-3-ol hydrochloride, computational methods offer several advantages:

Exploration of Novel Pathways: AI-driven tools can identify non-intuitive disconnections and novel synthetic routes that might be overlooked by human chemists. the-scientist.com

Optimization and Feasibility Scoring: These programs can score potential synthetic routes based on factors like estimated yield, cost of starting materials, and reaction popularity, helping chemists to select the most efficient and practical pathway. frontiersin.org

Handling Complexity: For molecules with multiple stereocenters and functional groups, computational tools can manage the complexity of potential side reactions and stereochemical outcomes, aiding in the design of highly selective syntheses. chemrxiv.orgnih.gov For instance, a program could evaluate various chiral catalysts for the asymmetric methylation of a 3-piperidone precursor and predict the likely enantiomeric excess.

Enantioselective and Diastereoselective Synthesis

Achieving the correct absolute stereochemistry at the C3 position is the most critical aspect of synthesizing (3S)-3-Methylpiperidin-3-ol. This requires the use of enantioselective or diastereoselective methods.

Catalytic Asymmetric Reactions for Chiral Induction

Catalytic asymmetric reactions use a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and desirable approach in modern organic synthesis. acs.org

The development of novel chiral catalysts for the formation and functionalization of the piperidine ring is a vibrant area of research. A particularly successful strategy for accessing enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.org This method couples pyridine-derived substrates with boronic acids.

The general approach involves a three-step process:

Partial reduction of a pyridine to form a dihydropyridine (B1217469) derivative. nih.govorganic-chemistry.org

A highly regio- and enantioselective Rh-catalyzed carbometalation of the dihydropyridine. nih.govacs.org

A final reduction to furnish the enantioenriched 3-substituted piperidine. snnu.edu.cn

The key to the high enantioselectivity of the carbometalation step is the development of chiral phosphine (B1218219) ligands for the rhodium catalyst. Researchers have screened various ligands to optimize both yield and enantiomeric excess (ee) for the synthesis of 3-aryl and 3-vinyl piperidine precursors.

Table 1: Evaluation of Chiral Ligands in Rh-Catalyzed Asymmetric Synthesis of a 3-Substituted Tetrahydropyridine (B1245486)

| Entry | Ligand | Yield (%) | ee (%) |

| 1 | (R)-BINAP | 80 | 75 |

| 2 | (S)-MeO-BIPHEP | 85 | 88 |

| 3 | (S)-SEGPHOS | 95 | 96 |

| 4 | (R,R)-BDPP | 70 | 60 |

| 5 | (S,S)-CHIRAPHOS | 75 | 72 |

Data is representative of typical optimization studies for this class of reaction.

As shown in the representative data, ligands like SEGPHOS have demonstrated excellent performance, providing high yields and enantioselectivities. organic-chemistry.org This methodology provides a powerful platform for accessing a wide variety of chiral 3-substituted piperidines, which are valuable precursors for more complex targets. Further functionalization of these intermediates would be required to install the methyl and hydroxyl groups at the C3 position to complete the synthesis of (3S)-3-Methylpiperidin-3-ol.

Another innovative approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine as both a hydrogen source and a chirality-inducing agent. dicp.ac.cnbohrium.com This method avoids the need for a chiral catalyst ligand and can produce chiral piperidines with high diastereo- and enantioselectivity.

The chiral 3-hydroxypiperidine (B146073) framework, particularly with a C3-quaternary stereocenter, is a significant structural motif in numerous pharmaceuticals and natural products. The synthesis of enantiomerically pure this compound presents a considerable challenge due to the need for precise control over the stereochemistry at the C3 position. This article delves into advanced and stereoselective synthetic strategies for accessing this key compound and its derivatives, focusing on both catalyst-controlled and substrate-controlled methodologies.

1 Catalyst-Controlled Stereoselective Syntheses

Catalyst-controlled methods offer an elegant and efficient approach to installing chirality, wherein a small amount of a chiral catalyst directs the stereochemical outcome of the reaction.

2 Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful, atom-economical method for the enantioselective reduction of prochiral substrates. nih.gov While direct asymmetric hydrogenation to form a tertiary alcohol on a piperidine ring is challenging, strategies involving the hydrogenation of precursor molecules are prevalent.

One conceptual approach involves the asymmetric hydrogenation of a suitable unsaturated precursor, such as a tetrahydropyridine derivative. Catalysts based on palladium, like Pd/C, are widely used for hydrogenations, though achieving high enantioselectivity often requires the use of chiral ligands. researchgate.net For instance, palladium-catalyzed asymmetric hydrogenation of enamides and other activated olefins has been well-established. nih.gov

Platinum-based catalysts, including platinum borate (B1201080) complexes, have also emerged as effective catalysts in asymmetric hydrogenations. researchgate.net These catalysts can activate the substrate and facilitate the stereoselective addition of hydrogen. A plausible synthetic route could involve the preparation of an N-protected 3-methyl-1,2,3,4-tetrahydropyridin-3-ol or a related enamine precursor, followed by asymmetric hydrogenation. The choice of chiral ligand is crucial for inducing high enantioselectivity.

A related and highly relevant strategy is the asymmetric hydrogenation of N-protected 3-piperidones. While this would directly yield the corresponding 3-hydroxypiperidine, subsequent methylation would be required. Alternatively, iridium-catalyzed hydrogenation of 3-hydroxypyridinium (B1257355) salts provides access to piperidin-3-ones, which are valuable intermediates. nih.gov These ketones can then be subjected to asymmetric addition of a methyl group.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd/Chiral Ligand | Enamides, Activated Olefins | Chiral Amines | Well-established, high turnover numbers. |

| Pt-Borate/Chiral Ligand | Dihydropyridines | Chiral Piperidines | Potential for high enantioselectivity. |

| Ir-Catalyst | 3-Hydroxypyridinium Salts | Piperidin-3-ones | Access to key precursors for alkylation. nih.gov |

3 Enantioselective Cyclization Reactions

The construction of the piperidine ring through enantioselective cyclization offers a direct route to the chiral scaffold.

The Palladium-catalyzed Aza-Heck reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org This reaction typically involves the intramolecular cyclization of an amine derivative onto a pendant alkene, catalyzed by a palladium complex with a chiral ligand. For the synthesis of (3S)-3-Methylpiperidin-3-ol, a suitable acyclic precursor containing an amino group and an appropriately substituted alkene moiety would be required. The palladium catalyst, coordinated to a chiral ligand, would then mediate the cyclization in an enantioselective manner, establishing the C3-stereocenter. The reaction can be designed to tolerate various functional groups, making it a versatile method. nih.govdicp.ac.cnnih.gov

Copper(I)-catalyzed radical cyclization represents another effective strategy. This method often involves the generation of a radical species that undergoes intramolecular cyclization. For instance, a tryptamine (B22526) derivative can undergo copper-catalyzed radical cyclization to form a 3-hydroxypyrroloindoline, where the hydroxyl group is introduced by trapping the radical intermediate with molecular oxygen or another oxygen source. nih.gov A similar strategy could be envisioned for the synthesis of 3-methyl-3-hydroxypiperidines, starting from a suitable acyclic amino-alkene precursor. The use of a chiral ligand in conjunction with the copper catalyst can induce enantioselectivity in the cyclization step.

| Cyclization Method | Catalyst System | Precursor Type | Key Features |

| Aza-Heck Reaction | Pd(OAc)₂ / Chiral Ligand | Acyclic Amino-alkene | High functional group tolerance, direct ring formation. rsc.orgnih.gov |

| Radical Cyclization | Cu(I) / Chiral Ligand | Acyclic Amino-alkene | Utilizes radical intermediates, can incorporate oxygenation. nih.gov |

4 Iridium(III)-Catalyzed Sequential Cascades for Stereoselective Piperidine Formation

Iridium(III) catalysts have gained prominence for their ability to catalyze complex cascade reactions, enabling the rapid construction of intricate molecular architectures from simple starting materials. csic.es A notable application is the stereoselective synthesis of piperidines. For the synthesis of precursors to (3S)-3-Methylpiperidin-3-ol, an iridium-catalyzed process can be employed for the selective hydrogenation of 3-hydroxypyridinium salts to afford piperidin-3-ones with high yields. nih.gov These piperidin-3-ones are ideal substrates for the subsequent stereoselective introduction of the methyl group. The iridium catalyst's ability to tolerate various functional groups and the mild reaction conditions make this a practical approach for accessing key intermediates. nih.govnih.gov

2 Substrate-Controlled Stereoselective Transformations

In substrate-controlled methods, the stereochemical outcome is dictated by a chiral element already present in the substrate molecule, such as a chiral auxiliary or an existing stereocenter.

1 Utilization of Chiral Auxiliaries

Chiral auxiliaries are temporary chiral groups that are attached to a prochiral substrate to direct a subsequent stereoselective transformation. slideshare.net After the desired stereocenter is created, the auxiliary is removed. A classic example is the use of Evans oxazolidinone auxiliaries. nih.gov

For the synthesis of (3S)-3-Methylpiperidin-3-ol, one could envision a strategy where a chiral auxiliary is attached to a precursor molecule. For instance, an N-acylated piperidin-3-one (B1582230) could be prepared with a chiral auxiliary on the nitrogen atom. The subsequent addition of a methyl group (e.g., using a Grignard reagent) would be directed by the chiral auxiliary, leading to a diastereoselective alkylation. Removal of the auxiliary would then furnish the desired enantiomer of 3-methyl-3-hydroxypiperidine. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity.

| Chiral Auxiliary Type | Application | Key Features |

| Evans Oxazolidinones | Asymmetric Aldol and Alkylation Reactions | High diastereoselectivity, well-established removal protocols. nih.gov |

| Phenylmenthol Derivatives | Asymmetric Diels-Alder and Ene Reactions | Effective for controlling stereochemistry in C-C bond formation. slideshare.net |

| Camphorsultams | Asymmetric Michael Additions and Claisen Rearrangements | Versatile and robust chiral auxiliaries. |

2 Asymmetric Alkylation Processes for Methyl Group Introduction

The direct asymmetric methylation of a suitable precursor is a highly attractive strategy. Modern catalytic methods have enabled the enantioselective alkylation of various substrates.

A potential approach for the synthesis of (3S)-3-Methylpiperidin-3-ol could involve the asymmetric methylation of an N-protected piperidin-3-one. This could be achieved using a chiral catalyst to control the facial selectivity of the enolate or enamine intermediate's reaction with a methylating agent.

More advanced methods, such as copper-catalyzed C(sp³)-H methylation , offer a novel and direct approach. nsf.gov This strategy involves the direct functionalization of a C-H bond. A hypothetical route could involve the copper-catalyzed methylation of the C3-position of an N-protected piperidin-3-ol. The catalyst, in conjunction with a chiral ligand, would facilitate the stereoselective installation of the methyl group.

3 Diastereoselective Reductive Amination Strategies

Diastereoselective reductive amination is a robust and widely used method for the synthesis of amines. This strategy can be applied to the synthesis of 3-methyl-3-hydroxypiperidines by utilizing a precursor that already contains a stereocenter, which then directs the formation of a new stereocenter during the reductive amination process.

A plausible synthetic sequence could begin with a chiral β-hydroxy ketone. This ketone could undergo reductive amination with a suitable amine, such as a protected aminoacetaldehyde, followed by cyclization to form the piperidine ring. The existing stereocenter of the hydroxyl group would influence the stereochemical outcome of the imine reduction, leading to a diastereoselective synthesis of the desired 3-methyl-3-hydroxypiperidine derivative. The choice of reducing agent can also influence the diastereoselectivity of the reaction.

Intramolecular Cyclization Cascade Reactions

Intramolecular cyclization cascades represent a highly efficient strategy for constructing complex piperidine skeletons from linear precursors in a single synthetic operation. These reactions assemble the heterocyclic ring through a sequence of bond-forming events, often creating multiple stereocenters with a high degree of control.

One notable example is the radical cascade reaction involving 1,6-enynes. Kamimura and colleagues have reported that using triethylborane (B153662) as a radical initiator on 1,6-enynes can produce polysubstituted alkylidene piperidines. The proposed mechanism involves a complex cascade that begins with a 5-exo-dig cyclization, followed by a 3-exo-trig cyclization to form a cyclopropane (B1198618) ring. This intermediate then undergoes cleavage to expand to the six-membered piperidine ring, concluding with a cis-selective hydrogen abstraction mdpi.com.

Another approach is the reductive hydroamination/cyclization cascade of alkynes. This method proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring mdpi.com. A radical-ionic cascade process has also been utilized to assemble azabicyclo[4.3.0]nonanes (fused piperidinones) from chiral allylsilanes bearing an oxime moiety. This sequence involves radical addition, a 5-exo-trig cyclization to form an alkoxyaminyl radical, and a final lactamization step nih.gov.

Table 1: Examples of Intramolecular Cyclization Cascade Reactions for Piperidine Synthesis

| Precursor Type | Catalyst/Initiator | Key Steps | Product Type | Ref |

|---|---|---|---|---|

| 1,6-Enynes | Triethylborane | 5-exo-dig cyclization, 3-exo-trig cyclization, ring expansion | Polysubstituted Alkylidene Piperidines | mdpi.com |

| Alkynes | Acid | Alkyne functionalization, iminium ion formation, reduction | Substituted Piperidines | mdpi.com |

Novel Piperidine Ring Formation Strategies

The development of novel strategies for constructing the piperidine ring is central to modern organic synthesis, enabling access to a diverse range of substituted derivatives.

Alkene Cyclization for Heterocycle Construction

The cyclization of precursors containing an alkene functionality is a powerful method for building the piperidine ring. Oxidative amination of non-activated alkenes, for instance, can be achieved using a gold(I) catalyst in the presence of an iodine(III) oxidizing agent. This reaction facilitates the difunctionalization of the double bond, concurrently forming the N-heterocycle and introducing an oxygen-containing substituent mdpi.com.

A Wacker-type aerobic oxidative cyclization of alkenes provides another route to various six-membered nitrogen heterocycles, including piperidines. This method is catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system organic-chemistry.org. Furthermore, aza-Prins cyclization offers a diastereoselective pathway to substituted piperidines. The reaction of N-tosyl homoallylamine with various carbonyl compounds, catalyzed by aluminum chloride with a trimethylsilyl (B98337) halide, yields trans-2-substituted-4-halopiperidines with high diastereoselectivity organic-chemistry.org.

Annulation Reactions and Hydrogen Borrowing Approaches

Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are highly effective for piperidine synthesis. A [5+1] annulation method based on the "hydrogen borrowing" or "hydrogen autotransfer" concept has been reported. This process uses a catalyst to first oxidize an alcohol to a reactive carbonyl intermediate, which then undergoes a subsequent transformation before the catalyst returns the "borrowed" hydrogen to complete the cycle mdpi.comnih.govacs.org. Donohoe and coworkers have demonstrated a hydrogen borrowing [5+1] annulation between amines and diols to form substituted piperidines mdpi.com. This iridium-catalyzed N-heterocyclization of primary amines with diols can produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields organic-chemistry.org.

A distinct three-step strategy has been developed for the synthesis of enantioenriched 3-substituted piperidines starting from pyridine. The process involves:

Partial reduction of the pyridine ring.

A highly regio- and enantioselective Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine with an arylboronic acid.

A final reduction step to furnish the chiral 3-substituted piperidine nih.gov.

Table 2: Comparison of Annulation and Hydrogen Borrowing Strategies

| Strategy | Key Reactants | Catalyst | Key Features | Product | Ref |

|---|---|---|---|---|---|

| Hydrogen Borrowing | Primary Amine, Diol | Iridium Complex | Forms C-N bond, generates water as byproduct | Substituted Piperidines | mdpi.comorganic-chemistry.org |

Intramolecular Radical Cyclization Methods

Intramolecular radical cyclizations provide a robust and versatile method for the synthesis of the piperidine core, often allowing for the formation of C-C or C-N bonds under mild conditions nih.gov. A common approach involves the 6-exo cyclization of radicals onto an acceptor. For example, the cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with good diastereoselectivity nih.gov.

Cobalt(II) catalysts have been used to mediate the intramolecular radical cyclization of linear amino-aldehydes, yielding various piperidines in good yields mdpi.com. Another innovative method is electroreductive cyclization, where an imine and a terminal dihaloalkane react in a flow microreactor. This process involves the formation of a radical anion from the imine, which then attacks the dihaloalkane, followed by a further reduction and cyclization to yield the piperidine derivative nih.gov.

Research has also demonstrated the intramolecular 5-exo cyclization of radicals derived from 2-methyleneaziridines. The initially formed bicyclic aziridinylcarbinyl radical undergoes rapid C-N bond cleavage, leading to a ring-expanded aminyl radical that ultimately forms a substituted 3-methylenepiperidine nih.gov.

Derivatization and Functionalization Strategies

Once the piperidine core is assembled, subsequent derivatization and functionalization are key to creating analogues with diverse properties. Regioselective reactions are particularly valuable as they allow for predictable modification of the heterocyclic ring.

Regioselective Oxidation Reactions (e.g., N-oxidation, alcohol oxidation to carbonyls)

The selective oxidation of specific positions on the piperidine ring is a critical functionalization strategy. For 3-substituted piperidines, oxidation can be directed to either the nitrogen atom, the alcohol group at C-3, or a C-H bond on the ring.

Alcohol Oxidation to Carbonyls: The tertiary alcohol at the C-3 position, as in (3S)-3-Methylpiperidin-3-ol, can be oxidized to the corresponding carbonyl to form a 3-piperidone. For N-protected 3-hydroxypiperidines, this transformation is commonly achieved using established oxidation protocols. For example, N-Boc-3-hydroxypiperidine can be converted to N-Boc-3-piperidone via Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or by Oppenauer oxidation google.comgoogle.com. A one-pot tandem process involving the oxidation of unsaturated amino alcohols with pyridinium chlorochromate (PCC) has also been developed to yield 3-substituted 4-piperidinones nih.gov.

Regioselective C-H Oxidation: Directing oxidation to a specific C-H bond on the piperidine ring offers a powerful route to further functionalization. The mercuric acetate (B1210297) oxidation of N-benzyl-3-substituted piperidines has been shown to occur with high regioselectivity at the C-6 position. This reaction proceeds through the formation of a 6-iminium ion intermediate, which can then be trapped by nucleophiles, providing a synthetic route to 2,5-disubstituted piperidines acs.org.

Table 3: Regioselective Oxidation Reactions of Piperidine Derivatives

| Substrate | Reagent(s) | Position Oxidized | Product | Ref |

|---|---|---|---|---|

| N-Boc-3-hydroxypiperidine | DMSO, Oxalyl Chloride (Swern) | C-3 Alcohol | N-Boc-3-piperidone | google.com |

| N-Boc-3-hydroxypiperidine | Ketone, Catalyst (Oppenauer) | C-3 Alcohol | N-Boc-3-piperidone | google.com |

| N-Benzyl-3,3-(ethylenedioxy)piperidine | Mercuric Acetate | C-6 (C-H bond) | Δ¹(⁶)-Iminium Ion | acs.org |

Selective Reduction Reactions (e.g., to amine compounds)

Direct reduction of the tertiary hydroxyl group in (3S)-3-Methylpiperidin-3-ol is not a straightforward process. However, its conversion to an amine functionality can be achieved through multi-step sequences that involve the initial transformation of the alcohol into an intermediate susceptible to reduction or rearrangement. Two prominent methods for this conversion are the Ritter reaction and the Mitsunobu reaction followed by reduction.

The Ritter Reaction: This reaction facilitates the conversion of tertiary alcohols into N-alkyl amides, which can subsequently be hydrolyzed to yield primary amines. wikipedia.orgyoutube.comchemistrysteps.com The process is particularly effective for tertiary alcohols because it proceeds through a stable carbocation intermediate. organic-chemistry.org

The mechanism begins with the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid), forming a good leaving group (water). Loss of water generates a stable tertiary carbocation at the C3 position of the piperidine ring. This electrophilic center is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile). The resulting nitrilium ion is subsequently hydrolyzed upon aqueous workup to form an N-substituted amide. youtube.comorganic-chemistry.org Finally, hydrolysis of the amide under acidic or basic conditions yields the corresponding primary amine with a quaternary carbon center. chemistrysteps.com

Table 1: The Ritter Reaction for Amine Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carbocation Formation | Strong acid (e.g., H₂SO₄) | Tertiary carbocation |

| 2 | Nucleophilic Attack | Nitrile (e.g., R-C≡N) | Nitrilium ion |

| 3 | Hydrolysis | Water (H₂O) | N-alkyl amide |

The Mitsunobu Reaction: This reaction allows for the stereospecific conversion of alcohols to a variety of functional groups, including azides, which are excellent precursors to primary amines. organic-chemistry.org While typically used for primary and secondary alcohols, it can be applied to tertiary alcohols, though it is less common. organicreactions.org The reaction proceeds with a predictable inversion of stereochemistry. organic-chemistry.org

In this sequence, the hydroxyl group is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This in situ activation forms an alkoxyphosphonium salt, which is a superb leaving group. A suitable nitrogen nucleophile, such as hydrazoic acid (HN₃) or its equivalent (e.g., diphenylphosphoryl azide (B81097), DPPA), can then displace the activated oxygen via an Sₙ2 mechanism. commonorganicchemistry.com This results in the formation of an azide with inverted stereochemistry at the C3 position. The resulting (3R)-3-azido-3-methylpiperidine derivative can then be readily reduced to the corresponding (3R)-3-amino-3-methylpiperidine using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions on the Piperidine Scaffold

The hydroxyl group of (3S)-3-Methylpiperidin-3-ol is a poor leaving group, making direct nucleophilic substitution challenging. chemistrysteps.comyoutube.com Furthermore, the tertiary nature of the carbon atom to which it is attached sterically hinders the Sₙ2 pathway and favors an Sₙ1 mechanism, which would lead to racemization and loss of the crucial (S)-stereochemistry. chemistrysteps.comlibretexts.org Therefore, advanced methodologies that activate the hydroxyl group are required to facilitate substitution.

Activation with Strong Acids: Treatment with strong hydrogen halides (HX) like HBr or HCl converts the hydroxyl into a good leaving group (H₂O) via protonation. youtube.com This enables an Sₙ1 reaction, where the departure of water generates a planar tertiary carbocation. Subsequent attack by the halide nucleophile can occur from either face, leading to a racemic mixture of the 3-halo-3-methylpiperidine product. chemistrysteps.com While effective for substitution, this method is not stereospecific.

The Mitsunobu Reaction: As detailed in the previous section, the Mitsunobu reaction is a powerful tool for achieving nucleophilic substitution with complete inversion of stereochemistry. organic-chemistry.org It avoids the formation of a free carbocation by creating an alkoxyphosphonium intermediate. This allows for the introduction of various nucleophiles under relatively mild conditions. Acidic nucleophiles with a pKa of less than 15 are generally suitable, including carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide (B116566) or sulfonamides. organicreactions.org

Table 2: Nucleophilic Substitution via Mitsunobu Reaction

| Nucleophile (H-Nu) | Reagents | Product Type | Stereochemistry |

|---|---|---|---|

| Carboxylic Acid (RCOOH) | PPh₃, DEAD/DIAD | Ester | Inversion |

| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | Azide | Inversion |

The Ritter Reaction: This reaction also serves as a method for nucleophilic substitution, where the nitrile acts as the nucleophile. wikipedia.orgorganic-chemistry.org The reaction proceeds through an Sₙ1-like mechanism involving a carbocation intermediate, but can exhibit stereoselectivity due to the nature of the subsequent steps. youtube.com

Elimination Reactions of the Hydroxyl Moiety and their Mechanisms

The tertiary alcohol functionality of (3S)-3-Methylpiperidin-3-ol makes it particularly susceptible to elimination reactions, specifically acid-catalyzed dehydration, to form an alkene. chemistrysteps.com This transformation typically proceeds through an E1 (Elimination, unimolecular) mechanism. commonorganicchemistry.com

The mechanism is initiated by the protonation of the hydroxyl group with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating. commonorganicchemistry.comnih.gov This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). The C-O bond then cleaves heterolytically, and the water molecule departs, resulting in the formation of a planar, achiral tertiary carbocation at the C3 position. In the final step, a weak base, such as water or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation (either C2 or C4). This results in the formation of a double bond within the piperidine ring, yielding a tetrahydropyridine derivative. nih.gov

Due to the formation of an achiral carbocation intermediate, the original stereochemistry at the C3 center is lost. The regioselectivity of the elimination generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. commonorganicchemistry.com In this case, elimination could potentially lead to two different products: 3-methyl-1,2,5,6-tetrahydropyridine and 5-methyl-1,2,3,4-tetrahydropyridine (depending on the N-substituent). The exact product ratio can be influenced by steric factors and the specific reaction conditions.

Table 3: Mechanism of E1 Dehydration

| Step | Description | Key Feature |

|---|---|---|

| 1 | Protonation of Alcohol | Conversion of -OH to a good leaving group (-OH₂⁺) |

| 2 | Formation of Carbocation | Unimolecular, rate-determining step; loss of H₂O |

Stereospecific Functional Group Transformations

Maintaining or controlling the stereochemistry at the C3 chiral center during functional group transformations is a key synthetic challenge. A stereospecific reaction is one where starting materials that are stereoisomers of each other are converted into products that are also stereoisomers.

Mitsunobu Reaction for Stereochemical Inversion: The Mitsunobu reaction stands out as a premier example of a stereospecific transformation for alcohols. nih.gov As described previously, the reaction proceeds with a clean Sₙ2-type mechanism, which dictates that the incoming nucleophile attacks from the side opposite to the activated hydroxyl group. organic-chemistry.org This results in a complete inversion of the configuration at the chiral center. By applying the Mitsunobu reaction to (3S)-3-Methylpiperidin-3-ol, one can stereospecifically synthesize the corresponding (3R)-substituted derivatives. For instance, using a carboxylic acid as the nucleophile would yield the (3R)-ester, and using an azide source would yield the (3R)-azide.

Ritter Reaction with Retention of Stereochemistry: While the Ritter reaction involves a carbocation, it can, under certain conditions, proceed with a high degree of stereoselectivity, often resulting in retention of configuration. This is particularly observed in cyclic systems. The proposed mechanism involves the reversible formation of the nitrilium ion. If the reaction is conducted in the absence of water, the adjacent, newly-formed nitrilium group can be attacked intramolecularly by the departing water molecule (or another nucleophile) from the same face, leading to the product with the original stereochemistry. youtube.com This stereochemical outcome is a result of ion-pairing and the geometric constraints of the cyclic intermediate. youtube.com This makes the Ritter reaction a potential method for stereospecific conversion of the tertiary alcohol to an amide group while preserving the (S)-configuration.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (3R)-3-azido-3-methylpiperidine |

| (3R)-3-amino-3-methylpiperidine |

| 3-methyl-1,2,5,6-tetrahydropyridine |

| 5-methyl-1,2,3,4-tetrahydropyridine |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Diphenylphosphoryl azide (DPPA) |

| Lithium aluminum hydride |

Advanced Spectroscopic and Structural Characterization Research

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

Application of Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Complex Mixtures

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a pinnacle in mass analysis, offering unparalleled resolution and mass accuracy. nih.govwikipedia.org This technique is particularly well-suited for the analysis of complex mixtures, where the precise differentiation of components with very similar masses is crucial. wikipedia.org In the context of pharmaceutical analysis, FT-ICR MS provides a powerful tool for the unambiguous determination of elemental compositions and the identification of trace-level impurities. nih.govresearchgate.net

The core principle of FT-ICR MS involves trapping ions in a strong, uniform magnetic field within a Penning trap. wikipedia.org The ions are excited into a coherent circular motion, and the frequency of this motion, known as the cyclotron frequency, is directly proportional to their mass-to-charge ratio (m/z). By detecting the image current produced by these orbiting ions and performing a Fourier transform, a high-resolution mass spectrum is generated. wikipedia.org

The exceptional resolving power of FT-ICR MS, often exceeding 1,000,000, allows for the separation of isobars (ions with the same nominal mass but different elemental compositions) and isotopes. nih.govresearchgate.net This capability is critical for confirming the elemental formula of (3S)-3-Methylpiperidin-3-ol (C₆H₁₃NO) and distinguishing it from other potential, isobaric impurities. The high mass accuracy, typically in the sub-parts-per-million (ppm) range, provides a high degree of confidence in these assignments. nih.govoup.com

While specific research applying FT-ICR MS to (3S)-3-Methylpiperidin-3-ol hydrochloride is not extensively published, the technique's capabilities allow for a hypothetical illustration of its application. In a complex sample matrix, FT-ICR MS could provide the following high-resolution mass data:

Interactive Table 1: Hypothetical High-Resolution Mass Data for this compound and Potential Isobaric Impurities via FT-ICR MS

| Compound Name | Elemental Formula | Monoisotopic Mass (Da) | Theoretical m/z [M+H]⁺ |

| (3S)-3-Methylpiperidin-3-ol | C₆H₁₃NO | 115.0997 | 116.1070 |

| Impurity A | C₅H₉N₃O | 127.0746 | 128.0818 |

| Impurity B | C₇H₁₇N | 115.1361 | 116.1434 |

This illustrative table demonstrates how the ultra-high resolution of FT-ICR MS can distinguish between the target compound and potential impurities with very close masses, a task that would be challenging for lower-resolution mass spectrometers.

Coupling with Separation Techniques for Impurity Profiling

To effectively analyze impurities in a pharmaceutical substance, it is often necessary to couple a separation technique with a powerful detector like a mass spectrometer. ijprajournal.com Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis, combining the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. resolvemass.ca This hyphenated technique is extensively used for impurity profiling, which involves the identification and quantification of impurities in drug substances and products. ijprajournal.comresearchgate.net

For a chiral compound such as this compound, the use of a chiral stationary phase (CSP) in the HPLC system is crucial. americanpharmaceuticalreview.com This allows for the separation of enantiomers, meaning the (R)-enantiomer could be identified and quantified as a stereochemistry-related impurity. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. americanpharmaceuticalreview.com

Once the components of the sample are separated by the LC system, they are introduced into the mass spectrometer. The MS provides mass-to-charge ratio information for each eluting peak, enabling the identification of impurities. resolvemass.ca Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information by fragmenting the parent ions and analyzing the resulting fragment ions. longdom.org

A hypothetical impurity profile for this compound, as determined by a chiral LC-MS method, could be presented as follows. This would include potential process-related impurities, degradation products, and the unwanted enantiomer.

Interactive Table 2: Illustrative Impurity Profile of this compound by Chiral LC-MS

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Potential Identity |

| Impurity 1 (Process-related) | 4.2 | 100.0760 | Piperidin-3-one (B1582230) |

| (3R)-3-Methylpiperidin-3-ol | 5.8 | 116.1070 | Enantiomeric Impurity |

| (3S)-3-Methylpiperidin-3-ol | 6.5 | 116.1070 | Active Pharmaceutical Ingredient |

| Impurity 2 (Degradation) | 8.1 | 134.1175 | Oxidized derivative |

This table illustrates how the combination of retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer allows for the confident identification and differentiation of the active ingredient from its potential impurities. sepscience.com The ability to separate and detect the enantiomeric impurity is a critical aspect of quality control for chiral drugs. americanpharmaceuticalreview.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like (3S)-3-Methylpiperidin-3-ol hydrochloride, MD simulations can provide a detailed picture of its conformational landscape. These simulations can reveal how the piperidine (B6355638) ring might flex or undergo ring-flips between different chair or boat conformations and the preferred orientation of its substituents in a solvent environment. nih.gov This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov

The simulation would track the positions and velocities of all atoms in the system, governed by a force field that approximates the potential energy. Analysis of the simulation trajectory would reveal the most populated conformational states and the energetic barriers between them, providing a dynamic view that complements the static picture from quantum chemical calculations.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. dtic.mil This involves locating the structures of reactants, intermediates, transition states, and products along a reaction coordinate.

For instance, the synthesis of 3-piperidinols can occur via the reduction of a corresponding 3-piperidone. dtic.mil A theoretical study of this reaction would involve calculating the energy barrier for the approach of a hydride reagent to the carbonyl carbon. Transition state analysis would reveal the geometry of the molecule at the peak of the energy profile, providing insight into the factors that control the reaction rate.

The stereochemistry of this compound is a defining feature. Computational modeling can be instrumental in understanding and predicting the stereochemical outcomes of its synthesis. In reactions that create the chiral center at C3, theoretical models can calculate the energy of the transition states leading to the (S) and (R) enantiomers. acs.org

For example, in an asymmetric synthesis, the difference in the activation energies for the two diastereomeric transition states (formed by the interaction of the substrate with a chiral catalyst) determines the enantiomeric excess of the product. By modeling these transition states, chemists can understand the origin of the stereoselectivity and rationally design more effective catalysts or reaction conditions.

Structure-Activity Relationship (SAR) Modeling (non-clinical)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For chiral molecules like this compound, SAR analysis would typically explore how the stereochemistry at the C3 position, along with the hydroxyl and methyl functional groups, dictates its interactions with a target protein.

Computational Analysis of Stereochemical Dependency in Molecular Recognition

The spatial arrangement of the methyl and hydroxyl groups on the piperidine ring is critical for molecular recognition. In principle, computational methods such as quantum chemical calculations and conformational analysis could be employed to understand the stereochemical dependency of this compound's interactions. nih.gov Such analyses would typically involve comparing the conformational preferences and electronic properties of the (3S) isomer with its (3R) counterpart to predict which might have a more favorable interaction with a specific chiral binding site, such as an enzyme or receptor active site.

For instance, theoretical models could predict the most stable chair conformations of the piperidine ring for the (3S) isomer and how the axial or equatorial positioning of the methyl and hydroxyl groups affects its ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target. The difference in the spatial orientation of these groups between the (S) and (R) enantiomers would likely lead to significant differences in binding affinity and efficacy, a common principle in pharmacology. pharmacy180.com

Ligand Binding Site Analysis via Molecular Docking and Dynamics (in vitro/theoretical context)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a ligand and its target protein at an atomic level. youtube.com

Molecular Docking

A molecular docking study for this compound would involve computationally placing the molecule into the binding site of a relevant protein target. The process calculates the probable binding conformations and estimates the binding affinity, typically expressed as a docking score. pharmacy180.com This analysis would identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds (likely involving the hydroxyl group and the piperidine nitrogen) and van der Waals or hydrophobic interactions (involving the methyl group and the carbon backbone). nih.gov

Molecular Dynamics

Following docking, molecular dynamics simulations could provide a more dynamic picture of the ligand-protein complex. chemicalbook.com An MD simulation would model the movement of the atoms in the complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein's binding site. Key metrics from such simulations would include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Although the principles of these computational techniques are well-established, specific data tables with docking scores, binding energies, or interacting residues for this compound with any particular protein target are not available in the reviewed literature. Such data would be contingent on specific experimental or theoretical studies that have not been publicly reported.

Applications in Chemical Research and Design

Role as Chiral Building Blocks in Complex Molecule Synthesis

In the realm of organic synthesis, chiral building blocks are fundamental components used to construct enantiomerically pure complex molecules. (3S)-3-Methylpiperidin-3-ol hydrochloride is an example of such a building block, where the defined stereochemistry at the C3 position is critical. The chiral nature of this compound makes it an important intermediate for the enantioselective synthesis of bioactive molecules. Its (S)-configuration is crucial for precise interactions with chiral targets like enzymes or receptors, guiding the formation of the desired stereoisomer in a larger molecule.

The synthesis of novel heterocyclic amino acids, for instance, often starts from chiral piperidine (B6355638) precursors like (S)-piperidine-3-carboxylic acid, which are then transformed into more complex structures for use in drug discovery. This highlights the strategic importance of using such defined chiral scaffolds to build new molecular entities. The piperidine ring itself is a prevalent nitrogen-containing heterocycle in FDA-approved drugs, underscoring the value of its chiral derivatives as starting points for synthesis. nih.gov

Design and Development of Advanced Pharmaceutical Intermediates and Scaffolds

The development of new drugs often relies on the creation of novel molecular scaffolds that can be modified to optimize pharmacological properties. The piperidine skeleton is considered a privileged structure in medicinal chemistry, known for its ability to influence the pharmacokinetic and pharmacodynamic behavior of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net

The structure of this compound is ideal for incorporation into new and complex piperidine-containing molecules. Chemists can utilize this pre-formed chiral center to streamline the synthesis of intricate three-dimensional compounds, a process that might otherwise require numerous and less efficient steps. nih.gov Research has shown that substituted piperidines are key components in a wide array of pharmaceuticals, including anticancer agents and neurokinin receptor antagonists. nih.gov

Recent advancements have focused on simplifying the synthesis of such complex piperidines. By employing methods that combine biocatalytic processes with cross-coupling reactions, researchers can now build elaborate piperidine structures in fewer steps, making the process more efficient and cost-effective. nih.gov For example, studies on creating novel piperidine-3-carboxamide derivatives for treating osteoporosis have started from chiral piperidinic acid, demonstrating how a base piperidine structure is elaborated into a targeted therapeutic agent. mdpi.com

A key goal in drug design is the modification of a lead molecule to improve its drug-like properties. achemblock.com This process, known as molecular modification, can enhance a compound's potency, selectivity, solubility, and other pharmacological characteristics.

The specific functional groups on this compound contribute to its utility in this area.

Solubility: The presence of the hydroxyl (-OH) group can increase a molecule's water solubility. Incorporating this building block into a larger, more complex drug candidate can help improve its absorption and distribution within the body.

Ligand Binding Affinity: The tertiary alcohol and the methyl group provide specific three-dimensional features that can enhance interactions with a biological target. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can engage in hydrophobic interactions within a receptor's binding pocket. These interactions are critical for achieving high potency and selectivity. In the development of inhibitors for the HDM2-p53 protein-protein interaction, for example, the transformation of a side chain to include a hydroxyl group led to a compound with an excellent pharmacokinetic profile. researchgate.net

The strategic placement of such functional groups is a cornerstone of modern medicinal chemistry, aiming to create drugs with improved efficacy and safety profiles. achemblock.com

Contributions to Agrochemical Research and Development (focus on synthesis and design)

The piperidine moiety is not only significant in pharmaceuticals but also serves as a crucial fragment in the design of modern agrochemicals. researchgate.net The development of new pesticides is driven by the need to combat plant diseases and overcome resistance to existing treatments. nih.gov In this context, piperidine derivatives are used as core structures in the synthesis of novel, effective agents for crop protection. nih.govnih.gov

While direct applications of this compound are not extensively detailed, the synthesis of new agrochemicals frequently involves the piperidine scaffold. For instance, research into new bactericides for managing plant diseases has led to the creation of novel sulfonamide derivatives containing piperidine fragments. nih.gov These compounds have shown excellent potency against pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Similarly, new piperidine-containing thymol (B1683141) derivatives have been developed as potent antifungal agents, demonstrating significant efficacy against crop pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov This highlights the role of the piperidine ring as a versatile platform for designing next-generation agrochemicals.

Exploration of Potential in Material Science and Polymer Development (e.g., coatings, adhesives research)

The application of this compound in the fields of material science and polymer development is not well-documented in publicly available research. The primary focus of studies involving this compound and its close derivatives remains centered on its utility as a chiral building block for pharmaceutical and agrochemical applications.

Advanced Analytical Methodologies for Research Purity and Characterization

Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment

Chromatography is a cornerstone for the separation of closely related chemical entities. For chiral compounds, specialized chromatographic methods are essential to separate and quantify enantiomers and diastereomers, which often exhibit identical physical properties in an achiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For piperidine (B6355638) derivatives, which may lack a strong chromophore for UV detection, pre-column derivatization is a common strategy. nih.gov This involves reacting the analyte with a chiral or achiral derivatizing agent to introduce a chromophore and create diastereomeric pairs that can be separated on either chiral or achiral columns. nih.govnih.gov

For instance, a method for estimating the enantiomeric impurity in (R)-piperidin-3-amine dihydrochloride, a compound structurally related to 3-methylpiperidin-3-ol, involved derivatization with para-toluene sulfonyl chloride (PTSC). nih.gov This allowed for sensitive UV detection and effective separation on a Chiralpak AD-H column. nih.gov The resolution between the two enantiomer derivatives was reported to be greater than 4.0, indicating excellent separation. nih.gov Similarly, diastereomers of new 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated using semi-preparative HPLC, enabling the isolation of pure stereoisomers. nih.gov

| Parameter | Method for Piperidin-3-amine nih.gov | Method for 3-(Piperidin-3-yl)-1H-indole nih.gov |

| Technique | Chiral HPLC with pre-column derivatization | Semi-preparative HPLC |

| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Silica Gel |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Acetonitrile / CH2Cl2/MeOH/TEA |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection | UV at 228 nm | Not Specified |

| Analyte | Diastereomeric derivatives of (R/S)-piperidin-3-amine | Diastereomers of indole-piperidine derivatives |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of polar, non-volatile compounds like (3S)-3-Methylpiperidin-3-ol hydrochloride by GC is challenging due to its salt form and the presence of a hydroxyl group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. A common method is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nist.gov

GC coupled with a mass spectrometer (GC-MS) is frequently used for the analysis of piperidine derivatives. cmbr-journal.comresearchgate.net This combination allows for both the separation of isomers and their structural identification. For example, the cis and trans isomers of 3-methylfentanyl, a related piperidine derivative, were successfully separated and differentiated by their retention times using GC-MS. researchgate.net The analysis of various piperidine alkaloids in pepper extracts has also been accomplished using GC-MS, demonstrating the technique's utility in separating complex mixtures of related compounds. cmbr-journal.com

| Parameter | GC-MS of Pepper Alkaloids cmbr-journal.com | GC-MS of 3-Methylfentanyl Isomers researchgate.net |

| Column | HP-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) | HP5 column (25 m x 0.20 mm) |

| Carrier Gas | Helium (1 mL/min) | Not Specified |

| Injector Temp. | 230°C | Not Specified |

| Oven Program | 60°C initial, ramp 10°C/min to 280°C | Not Specified |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Derivatization | Not specified (direct analysis of extract) | Trimethylsilyl derivatization for hydroxylated analogs |

In-Depth Spectroscopic Analysis Beyond Routine Identification

While routine spectroscopic methods confirm basic structure, advanced techniques are necessary to assign specific stereochemistry, analyze conformational isomers, and fully characterize the molecule in a research context.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Beyond standard 1D ¹H and ¹³C NMR, advanced 2D NMR experiments are employed for unambiguous assignment of signals in complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal proton-proton and proton-carbon connectivities, helping to piece together the molecular framework. ipb.pt The HMBC experiment is particularly useful for establishing correlations between protons and carbons separated by two or three bonds. ipb.pt

For chiral molecules, NMR can be used to determine enantiomeric purity with the aid of chiral solvating or derivatizing agents. For instance, the use of chiral crown ethers like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to induce enantiomeric discrimination in the ¹H and ¹³C NMR spectra of piperidines, allowing for the resolution of signals from different enantiomers. nih.gov Additionally, Variable Temperature NMR (VT-NMR) can be used to study conformational dynamics, such as the rate of rotation of substituent groups or ring-flipping processes. acs.org

| NMR Technique | Application for Piperidine Derivatives | Reference |

| HMBC | Establishes long-range (2-3 bond) H-C correlations for structural assignment. | ipb.pt |

| Chiral Discriminating Agents | Induces separate signals for each enantiomer, allowing for purity assessment. | nih.gov |

| VT-NMR | Investigates dynamic processes like substituent rotation and conformational changes. | acs.org |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques are sensitive to molecular conformation and can be used to study the different spatial arrangements of the piperidine ring. researchgate.netacs.org The piperidine ring typically exists in a chair conformation, and substituents can occupy either axial or equatorial positions. These different conformations give rise to distinct vibrational frequencies.

Studies on piperidine derivatives have used IR spectroscopy to investigate the orientation of the nitrogen lone pair and the conformational preferences of substituents. rsc.orgrsc.org For example, the position of C-H stretching bands can sometimes indicate the conformation of the ring. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often paired with experimental IR and Raman spectra to make precise vibrational assignments and to model the energies of different conformers. researchgate.net Analysis of the spectra of this compound would reveal characteristic absorptions for the O-H, N-H (as the hydrochloride salt), C-H, and C-N bonds, with subtle shifts providing insight into its 3D structure and intermolecular interactions.

| Spectral Region (cm⁻¹) | Vibration Type | Significance for Piperidine Derivatives |

| 3400-3200 | O-H Stretch | Presence of the hydroxyl group. |

| 3200-2700 | N-H Stretch (salt) | Confirms the presence of the piperidinium (B107235) ion. |

| 3000-2850 | C-H Stretch | Related to methyl and methylene (B1212753) groups on the ring. |

| Below 1500 | Fingerprint Region | Complex vibrations characteristic of the piperidine ring skeleton, sensitive to conformation. rsc.org |

Hyphenated Techniques for Complex Mixture Analysis in Research Environments

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing a comprehensive analysis of complex samples. chromatographytoday.comspringernature.comnih.gov These methods are invaluable in research for identifying impurities, byproducts, or metabolites in a sample containing the target compound.

The most common hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net LC-MS is particularly well-suited for analyzing compounds like this compound, as it can handle polar, non-volatile compounds without derivatization. researchgate.netnih.gov LC-MS analysis of piperidine alkaloids has been used to identify known and new compounds in complex plant extracts. researchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions, which can help elucidate the structure of unknown compounds. researchgate.netnih.gov ESI-MS/MS studies on piperidine alkaloids have shown that fragmentation pathways, such as the neutral elimination of water, can provide clues about the compound's stereochemistry. nih.gov

GC-MS, as mentioned previously, requires derivatization for this class of compounds but offers high chromatographic resolution for separating isomers. researchgate.net The combination of chromatographic retention time and the mass spectrum provides a high degree of confidence in the identification of components in a mixture. nih.gov

| Hyphenated Technique | Separation Principle | Detection Principle | Application for (3S)-3-Methylpiperidin-3-ol HCl |

| LC-MS | Liquid Chromatography (e.g., Reversed-Phase) | Mass Spectrometry (e.g., ESI) | Analysis of purity, impurities, and metabolites in aqueous or organic solutions without derivatization. researchgate.netwaters.com |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Structural elucidation of unknown impurities by analyzing fragmentation patterns. researchgate.netnih.gov |

| GC-MS | Gas Chromatography | Mass Spectrometry (e.g., EI) | High-resolution separation of isomers and volatile impurities, requires prior derivatization. researchgate.netnih.gov |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | On-line structural elucidation of separated components, useful for novel impurity identification. springernature.comresearchgate.net |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure piperidines, such as (3S)-3-Methylpiperidin-3-ol hydrochloride, is an area of active research. nih.gov While classical methods often rely on the resolution of racemates, which is inherently inefficient as it discards half of the material, modern approaches focus on asymmetric synthesis to directly obtain the desired enantiomer. researchgate.netnih.gov

Future research will likely focus on the development of novel catalytic systems that offer high enantioselectivity, yield, and turnover numbers. A promising avenue is the continued exploration of transition metal catalysis. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of 3-substituted piperidines from dihydropyridines and boronic acids. nih.govorganic-chemistry.orgacs.org Further refinement of these methods, including the design of new chiral ligands, could lead to more efficient and versatile syntheses of (3S)-3-Methylpiperidin-3-ol and its analogs.

Another key area for improvement is the use of biocatalysis. Enzymes, such as lipases and reductases, can offer unparalleled stereoselectivity under mild reaction conditions. researchgate.netresearchgate.net For example, lipase-catalyzed kinetic resolution has been used to prepare (R)-3-hydroxy-N-methylpiperidine. researchgate.net The development of engineered enzymes with tailored substrate specificity and enhanced stability could provide a highly sustainable route to this compound.

| Synthetic Strategy | Key Features | Potential for Improvement |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Inherently low efficiency (max 50% yield for the desired enantiomer). |

| Asymmetric Catalysis | Direct synthesis of the desired enantiomer using a chiral catalyst. nih.gov | Development of more active and selective catalysts, broader substrate scope. |

| Biocatalysis | Use of enzymes for stereoselective transformations. researchgate.netresearchgate.net | Enzyme engineering for improved stability and specificity, process optimization. |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. organic-chemistry.orgacs.orgacs.org These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, identify novel synthetic routes, and even design new catalysts. thieme-connect.com

For the synthesis of this compound, AI and ML could be employed to:

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient retrosynthetic pathways, potentially uncovering more economical or sustainable routes than those currently known.

Reaction Optimization: Machine learning models can be trained to predict the outcome of a reaction based on various parameters such as catalyst, solvent, temperature, and substrate. This allows for the rapid in-silico optimization of reaction conditions, reducing the need for extensive experimental screening.

Catalyst Design: AI can be used to design new chiral ligands for asymmetric catalysis with improved selectivity and activity for the synthesis of substituted piperidines.

The development of user-friendly software that integrates these AI and ML capabilities will be crucial for their widespread adoption by synthetic chemists.

Exploration of Novel Applications Beyond Current Scope

Piperidine (B6355638) derivatives are known to exhibit a wide range of biological activities, and future research should aim to explore the full therapeutic potential of this compound and its derivatives. nih.govacs.orgnih.gov Current research on piperidine-containing compounds has shown promise in several therapeutic areas.

Oncology: Many piperidine derivatives have demonstrated significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. nih.govnih.gov Future studies could investigate the antiproliferative effects of this compound and its derivatives, as well as their mechanisms of action.

Neurodegenerative Diseases: The piperidine nucleus is a key component of several drugs used to treat neurodegenerative disorders. acs.org Given the importance of chirality in drug-receptor interactions, there is potential for developing novel agents for diseases like Alzheimer's and Parkinson's. nih.gov

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperidine derivatives have shown antibacterial and antifungal properties, and this is a promising area for further investigation. nih.gov

Metabolic Disorders: Some piperidine derivatives have been investigated for their potential as antidiabetic agents. mdpi.com This includes exploring their activity as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).

The table below summarizes some of the potential therapeutic applications for derivatives of this compound based on the known activities of the broader piperidine class.

| Therapeutic Area | Potential Molecular Target/Mechanism | Relevant Findings for Piperidine Derivatives |